6-Mercaptopurine monohydrate is a purine analog and an antimetabolite used primarily in the treatment of certain cancers, particularly acute lymphoblastic leukemia and as an immunosuppressive agent in organ transplantation. It appears as an odorless light yellow to yellow crystalline powder and is characterized by its chemical formula and a molecular weight of approximately 154.18 g/mol. The monohydrate form indicates the presence of one molecule of water per molecule of the compound, which becomes anhydrous at temperatures above 284°F (140°C) .
As mentioned earlier, Mercaptopurine acts as an antimetabolite, specifically targeting purine metabolism within cells. By disrupting DNA and RNA synthesis, it hinders the rapid growth and division characteristic of cancer cells []. In autoimmune diseases like Crohn's disease, Mercaptopurine's immunosuppressant effect helps to dampen the overactive immune response.
Mercaptopurine is a potent drug with potential side effects. Here are some key safety concerns:
It is crucial for patients taking Mercaptopurine to undergo regular blood tests to monitor blood cell counts and liver function [].
6-Mercaptopurine monohydrate exhibits significant biological activity as follows:
The synthesis of 6-Mercaptopurine monohydrate involves several steps:
6-Mercaptopurine monohydrate has several key applications:
Studies on interactions indicate that:
Several compounds share structural or functional similarities with 6-Mercaptopurine monohydrate. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Mechanism of Action | Primary Use |
---|---|---|---|
6-Thioguanine | Purine analog | Inhibits purine metabolism | Cancer treatment |
Azathioprine | Prodrug of 6-MP | Immunosuppressive by inhibiting nucleic acids | Organ transplantation |
Fludarabine | Purine analog | Inhibits DNA synthesis | Chronic lymphocytic leukemia |
Thioguanine | Structural analog | Disrupts nucleotide synthesis | Cancer treatment |
Each compound exhibits unique properties and mechanisms that differentiate them from 6-Mercaptopurine monohydrate while sharing similar therapeutic applications .
The synthesis of 6-mercaptopurine (6-MP) traces back to the pioneering work of Gertrude Elion and George Hitchings in the 1950s, who identified its antileukemic properties through systematic modifications of purine bases. Early methods involved reacting hypoxanthine with phosphorus pentasulfide (P₄S₁₀), yielding 6-MP via direct thiol substitution. However, this route faced scalability issues due to low yields (~40%) and impurities.
A breakthrough emerged with the development of a two-step synthesis from 4-amino-5-nitro-6-chloropyrimidine (Fig. 1):
Modern optimizations, such as the reflux method with formic acid in ethanol (78–80°C, 1 h), achieve yields of 83.28% by minimizing side reactions. Key parameters include:
Parameter | Value | Impact on Yield |
---|---|---|
Catalyst (Formic acid) | 0.5 eq | Prevents over-oxidation |
Solvent (Ethanol) | Absolute, anhydrous | Enhances thiourea solubility |
Reaction Time | 60 min | Balances conversion vs. degradation |
These advances addressed early challenges in producing pharmaceutical-grade 6-MP monohydrate, which crystallizes as yellow prisms upon hydration.
The monohydrate form of 6-MP exhibits a triclinic crystal system (space group C2/c) with lattice parameters a = 13.52 Å, b = 7.89 Å, c = 12.31 Å, and β = 113.5°. X-ray diffraction reveals a hydrogen-bonded network where water molecules bridge thione (C=S) and amine (N-H) groups (Fig. 2), stabilizing the lattice but limiting solubility.
Dehydration studies show that heating to 140°C removes crystalline water, transitioning to an anhydrous polymorph with altered dissolution kinetics. However, this form exhibits 23% lower bioavailability in murine models due to aggregation. To mitigate this, crystal habit modification via antisolvent crystallization (e.g., using acetone) produces needle-like crystals with 1.8× faster dissolution rates than prismatic forms.
Cocrystallization with isonicotinamide (INA) has emerged as a key strategy to enhance 6-MP’s pharmacokinetics. The 1:1 6-MP–INA cocrystal (Fig. 3) exhibits:
The cocrystal’s stability derives from N–H···N hydrogen bonds between 6-MP’s thiol group and INA’s pyridine ring, as confirmed by FT-IR and Raman spectroscopy. Additional coformers under investigation include:
Coformer | Binding Site | Solubility Increase |
---|---|---|
Saccharin | N–H···O | 2.8× |
Caffeine | π-π Stacking | 1.9× |
L-Proline | S–H···O | 2.3× |
These cocrystals avoid the hepatotoxicity risks associated with traditional solubility enhancers like polyethylene glycol.
Irritant;Health Hazard